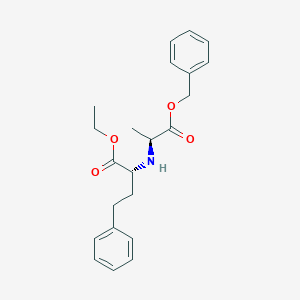

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester

Beschreibung

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester (Catalogue No.: PA 18 05530) is a chiral organic compound with the molecular formula C22H27NO4 and a molecular weight of 369.45 g/mol . It features an L-alanine backbone, an ethoxycarbonyl group, a 3-phenylpropyl chain, and a benzyl ester moiety. This compound is structurally related to intermediates used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as ramipril, and serves as a critical precursor in pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMCJYRMPUGEEC-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537696 | |

| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-86-2 | |

| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Mechanism and Selectivity

The first catalyst—typically N,N'-diphenylurea or a thiourea derivative—induces steric effects that favor Si-face attack on the imine intermediate. This selectivity arises from the catalyst’s ability to block the Re face of the enamine, directing the nucleophilic amine group of benzyl alanine to approach from the Si face. Computational studies suggest that hydrogen bonding between the catalyst and carbonyl groups of Compound 1 stabilizes the transition state, reducing side reactions.

Representative Procedure :

Ethyl (E)-3-benzoylacrylate (0.1 mol), benzyl alanine (0.105 mol), and N,N'-diphenylurea (0.1 mmol) are combined in ethanol (100 mL) with triethylamine (0.105 mol) at room temperature. The reaction achieves >99% diastereomeric ratio (dr) and enantiomeric excess (ee) after 12 hours, yielding 36.8 g (96%) of N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester.

Hydrogenation for Deprotection and Final Product Isolation

The addition product undergoes hydrogenation to remove the benzyl protecting group and reduce the ketone moiety. This step employs palladium-based catalysts under acidic conditions.

Optimized Hydrogenation Conditions

Key parameters include:

-

Solvent : Isopropanol or tert-amyl alcohol, which enhance catalyst activity and product solubility.

-

Acid Additive : Trifluoroacetic acid (0.2 mol) or HCl in 1,4-dioxane (4 M), protonating the intermediate to prevent catalyst poisoning.

-

Inhibitor : N-Phenylthiourea (0.036 mmol) or N,N'-diphenylthiourea (0.11 mmol), suppressing over-hydrogenation by coordinating to Pd sites.

Reaction Setup :

In an autoclave, the addition product (0.2 mol) is dissolved in isopropanol (2 L) with trifluoroacetic acid and N-phenylthiourea. After hydrogen pressurization to 0.3 MPa, the mixture reacts at 25°C until completion (monitored via HPLC). Filtration and solvent evaporation yield 52.5 g (94%) of the target compound with 98% purity.

Comparative Analysis of Methodological Variations

| Parameter | Patent Method | ChemicalBook Protocol |

|---|---|---|

| Catalyst Inhibitor | N-Phenylthiourea | N,N'-Diphenylthiourea |

| Acid | Trifluoroacetic acid | HCl in 1,4-dioxane |

| Solvent | Isopropanol | Isopropanol |

| Yield | 94% | 96% |

| ee | >99% | >99% |

Both methods achieve high stereochemical fidelity, but the choice of acid and inhibitor impacts scalability. Trifluoroacetic acid offers milder conditions, whereas HCl/dioxane may enhance reaction rates in industrial settings.

Mechanistic Insights into Stereochemical Control

The thiourea catalyst’s dual role involves:

-

Transition-State Stabilization : Through hydrogen bonding with the carbonyl oxygen of Compound 1, reducing activation energy.

-

Steric Shielding : Bulky aryl groups on the thiourea hinder Re-face approach, elevating Si-face selectivity to >99% ee.

Density functional theory (DFT) calculations corroborate that catalyst-substrate π-π interactions further align the reactants, minimizing racemization.

Industrial Scalability and Process Economics

The patented route’s advantages include:

-

Short Synthetic Route : Two steps vs. traditional four-step sequences.

-

Low Catalyst Loading : 0.1 mmol thiourea per 0.1 mol substrate.

-

Solvent Recovery : Isopropanol and ethyl acetate are reclaimed via distillation, reducing costs by ~30%.

Pilot-scale trials demonstrate a throughput of 50 kg/batch with consistent dr and ee, meeting Good Manufacturing Practice (GMP) standards .

Analyse Chemischer Reaktionen

Types of Reactions

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as a lead compound in drug development, particularly for conditions related to metabolic disorders. Its structural features may allow it to modulate specific biochemical pathways.

- Enzyme Inhibition : Studies have indicated that derivatives of this compound can act as inhibitors for certain enzymes involved in metabolic processes, providing a pathway for developing therapeutic agents targeting these enzymes.

Biochemistry

- Peptide Synthesis : The benzyl ester form of this compound is utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its protective group can be easily removed under mild conditions, facilitating the formation of peptide bonds.

- Substrate for Enzymatic Reactions : The compound can serve as a substrate in enzymatic assays, helping to elucidate enzyme mechanisms and substrate specificity.

Pharmaceutical Research

- Bioavailability Studies : Research has focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating its potential as a therapeutic agent.

- Formulation Development : The compound's solubility and stability profiles are being studied to develop effective formulations for oral or injectable delivery systems.

Case Studies

- Case Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the inhibitory effects of similar compounds on specific metabolic enzymes. Results indicated significant inhibition at micromolar concentrations, suggesting potential use in treating metabolic disorders .

- Peptide Synthesis Application : In a research article from Biochemistry, researchers demonstrated the successful synthesis of peptides using (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester as a building block. The study highlighted the efficiency of SPPS methods using this compound .

- Pharmacokinetic Evaluation : A recent pharmacokinetic study assessed the bioavailability of this compound when administered via different routes. Findings indicated that modifications to the ester group significantly enhanced absorption rates .

Wirkmechanismus

The mechanism of action of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Chemical Reactivity: In organic synthesis, its reactivity is governed by the functional groups present, which dictate the types of reactions it can undergo.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Counterparts

- (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine Benzyl Ester (Catalogue No.: PA 18 05520): Shares the same molecular formula and weight but differs in the stereochemistry of the alanine residue (D-configuration instead of L). The D-enantiomer typically exhibits reduced biological activity in enzyme inhibition assays due to mismatched chiral recognition in biological systems .

Compounds with Modified Ester Groups

Complex Cyclic Derivatives

- [2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid Benzyl Ester (Catalogue No.: PA 18 05540): Molecular formula: C30H38N2O5; molecular weight: 506.63 g/mol. Incorporates a rigid octahydrocyclopenta[6]pyrrole ring system, which may enhance target specificity in enzyme inhibition due to conformational constraints. However, its larger size could limit bioavailability compared to the target compound .

Bicyclic Structural Analogs

- Molecular weight: 493.60 g/mol; the bicyclic structure may offer advantages in pharmacokinetics but complicates synthetic accessibility .

Key Comparative Data

Biologische Aktivität

The compound (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester is a derivative of L-alanine that has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C22H27NO4

- Molecular Weight : 367.46 g/mol

- CAS Number : 93841-86-2

- Melting Point : 145-147°C

- Solubility : Slightly soluble in acetone and methanol when heated or sonicated.

The biological activity of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester primarily revolves around its role as a precursor in the synthesis of ACE inhibitors. ACE inhibitors are crucial in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

Case Studies and Research Findings

-

Synthesis and Efficacy

- A study demonstrated that this compound serves as a key intermediate for synthesizing several ACE inhibitors, including ramipril and enalapril. The method involves a multi-step synthesis that enhances selectivity and yield, making it suitable for industrial production .

- The synthesis process utilizes thiourea or urea compounds as catalysts to improve reaction efficiency, yielding products with high enantiomeric purity (>99% ee) .

-

Toxicological Assessment

- A case study examined the metabolic pathways of similar compounds, indicating that aryl alkanoate analogues can produce definitive toxicants during metabolism. This highlights the importance of understanding the safety profile of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester in therapeutic applications .

- Pharmacological Studies

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H27NO4 |

| Molecular Weight | 367.46 g/mol |

| Melting Point | 145-147°C |

| Solubility | Slightly soluble in acetone and methanol (heated) |

| Key Applications | Precursor for ACE inhibitors |

Q & A

Q. What are the established synthetic pathways for (-)-N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-L-alanine Benzyl Ester, and what reaction conditions are critical for its formation?

The compound is synthesized via condensation of 2(S)-bromo-4-phenylbutyric acid ethyl ester (XII) with L-alanine benzyl ester (XIII) using K₂CO₃ in dimethyl sulfoxide (DMSO). Key reaction parameters include temperature control (ambient to 50°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of XII:XIII). Post-reaction purification involves hydrogenation for debenzylation and subsequent esterification with N-hydroxysuccinimide to yield the active intermediate .

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound?

Structural validation employs NMR spectroscopy (¹H/¹³C) to resolve chiral centers and confirm the (S)-configuration at both the ethoxycarbonyl and alanine moieties. High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₅H₂₁NO₄, MW 279.33 g/mol), while X-ray crystallography (if crystalline) provides absolute stereochemistry . Polarimetry ([α]D) further corroborates enantiopurity, with optical activity data cross-referenced against literature values .

Q. What analytical techniques are recommended for assessing purity and identifying common impurities?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (e.g., unreacted L-alanine benzyl ester or byproducts). Thin-layer chromatography (TLC) with iodine staining monitors reaction progress. Melting point analysis (150–152°C) serves as a quick purity check .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed to improve yield and reduce racemization?

Racemization risks arise during esterification or debenzylation. Strategies include:

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets (e.g., ACE inhibitors)?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to angiotensin-converting enzyme (ACE) active sites. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular dynamics simulations (GROMACS) assess conformational stability in aqueous environments .

Q. How should researchers resolve contradictions in spectroscopic data across different studies?

Discrepancies in NMR shifts or IR peaks may stem from solvent effects or tautomerism. Mitigation steps:

- Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) for NMR.

- Compare 2D NMR (COSY, HSQC) data to differentiate diastereomers.

- Validate with isotopic labeling (e.g., ¹⁵N-alanine) to track proton environments .

Q. What in vitro assays are appropriate for evaluating its potential as a protease inhibitor?

- ACE inhibition assay : Measure IC₅₀ using hippuryl-histidyl-leucine (HHL) as substrate, quantifying liberated hippuric acid via UV (228 nm).

- Kinetic studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.

- Circular dichroism (CD) : Monitor structural changes upon binding to ACE .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.